molecular formula C17H13BrN2O2S B11609036 5-bromo-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

5-bromo-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11609036
M. Wt: 389.3 g/mol
InChI Key: NDJUAYAZRHVOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are synthesized via multicomponent reactions involving indole-2,3-dione (isatin), amines, and mercaptoacetic acid, often catalyzed by montmorillonite KSF under microwave irradiation for efficiency (85–90% yield in 4–5 minutes) . The target compound features a bromine substituent at position 5 of the indole ring and a 4-methylphenyl group at the thiazolidine 3'-position, which may enhance its pharmacokinetic and pharmacodynamic properties compared to analogs. Spiro-thiazolidinediones are extensively studied for anticancer, antimicrobial, and antiviral activities, with structural modifications significantly influencing their biological profiles .

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

5'-bromo-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C17H13BrN2O2S/c1-10-2-5-12(6-3-10)20-15(21)9-23-17(20)13-8-11(18)4-7-14(13)19-16(17)22/h2-8H,9H2,1H3,(H,19,22)

InChI Key

NDJUAYAZRHVOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is driven by its carbonyl groups (thiazolidinone ring) and spiro junction , alongside the bromine substituent :

Functional Group Reactivity Potential Reactions
Thiazolidinone ringSusceptible to nucleophilic attackRing-opening under basic conditions (e.g., with amines)
Carbonyl groupsElectrophilicMichael addition, condensation reactions
Bromine (C5)Leaving groupCross-coupling (e.g., Suzuki, Heck), nucleophilic substitution

Key Reaction Conditions

Optimization of reaction conditions is critical for yield and selectivity:

  • Catalytic systems : Metal catalysts (e.g., copper, palladium) for coupling reactions.

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for nucleophilic reactions; inert solvents (THF, dichloromethane) for bromination steps.

  • Temperature control : Microwave irradiation or reflux conditions to accelerate reactions .

Derivatives and Analog Comparisons

Structural modifications in related compounds highlight reactivity trends:

Compound Modification Reactivity Impact
5-fluoro-3'-(4-methylphenyl)-indoleFluorine at C5Reduced electrophilicity at C5 compared to bromine
5-chloro-3'-(4-methylphenyl)-indoleChlorine substitutionIntermediate reactivity between bromine and fluorine analogs
Thiazolidinone-free analogsAbsence of thiazolidine ringLoss of ring-opening reactivity

Biological Activity Correlation

While not directly detailing reactions, preliminary studies on analogs suggest:

  • Antimicrobial activity correlates with halogen substitution patterns (e.g., bromine enhances lipophilicity) .

  • Mechanistic insights : Potential enzyme inhibition via thiazolidinone-mediated interactions, guided by molecular docking studies.

Structural Stability and Hydrogen Bonding

The spiro system’s rigidity and hydrogen-bonding capabilities (via carbonyl oxygens and thiazolidine nitrogen) influence reaction pathways. For example, hydrogen bonds may stabilize transition states in condensation reactions .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C15H14BrN2O2S
  • Molecular Weight : 356.25 g/mol
  • Functional Groups : Contains a bromine atom, a methylphenyl group, and an indole-thiazolidine fused ring system.

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and pathways.

Biology

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial targets.
  • Anticancer Activity : The compound has been investigated for its effects on cancer cell lines. Notably, it demonstrated significant cytotoxicity in vitro against several human tumor cell lines, suggesting potential therapeutic applications in oncology.

Medicine

  • Drug Discovery : The unique properties of this compound make it a candidate for drug development, particularly in designing novel therapeutic agents targeting specific biological pathways involved in diseases such as cancer and infections.

Industry

  • Material Science : The compound is being explored for applications in developing novel materials and functionalized polymers due to its stability and rigidity imparted by the spirocyclic structure.

Anticancer Activity Assessment

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of similar compounds through a single-dose assay across multiple cancer cell lines. The results indicated that compounds with structural similarities to 5-bromo-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione exhibited promising antitumor activity with mean GI50/TGI values indicating significant cytotoxic effects against tested cell lines.

Antimicrobial Studies

Research exploring the antimicrobial efficacy of this compound highlighted its potential against specific bacterial strains. The structural characteristics may enhance its binding affinity to bacterial targets, leading to effective inhibition of growth.

Mechanism of Action

The mechanism of action of 5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl substituents (as in IIa) demonstrate superior anticancer activity in NCI screenings, suggesting halogen choice impacts target binding .

Target Compound Considerations :

  • Bromine’s bulkiness may necessitate longer reaction times or higher temperatures, though microwave methods could mitigate this .
  • The 4-methylphenyl group’s electron-donating nature might accelerate Knoevenagel condensation steps compared to electron-withdrawing substituents .

Anticancer Activity

NCI evaluations highlight substituent-dependent efficacy:

Compound Substituents IC₅₀ (μM) Cancer Cell Line Reference
IIa 3'-(4-Chlorophenyl) 1.2–3.8 Leukemia, Melanoma
Coumarin hybrid Coumarin-ether chain 4.5–9.7 Breast, Colon
Target Compound (Predicted) 5-Bromo, 3'-(4-methylphenyl) N/A Under investigation

Mechanistic Insights :

  • Chlorophenyl groups (IIa) enhance apoptosis induction via caspase-3 activation .
  • Bromine may improve radiosensitization or alkylation capacity, though empirical data is pending.

Antimicrobial and Antitubercular Activity

  • 3'-(2-Benzoyl-4-chlorophenyl) analogs exhibit MIC values of 0.5–2.0 μg/mL against Mycobacterium tuberculosis .
  • Methylphenyl groups could enhance biofilm penetration, but bromine’s cytotoxicity might limit therapeutic windows .

Biological Activity

5-Bromo-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a compound belonging to the spiroindole class of molecules, which have garnered significant interest due to their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of 5-bromo-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione typically involves the condensation of appropriate indole derivatives with thiazolidinedione frameworks. The general synthetic route includes:

  • Formation of Indole Derivative : Starting from 4-methylphenyl and brominated indole.
  • Cyclization : The reaction with thiazolidinedione under acidic conditions leads to the formation of the spirocyclic structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of spiro[indole-thiazolidinone] derivatives. The compound has been evaluated against various bacterial strains and fungi using disk diffusion assays.

Microorganism Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal activity

The results indicate that the brominated derivatives exhibit enhanced activity compared to their non-brominated counterparts, suggesting that bromine substitution may play a crucial role in increasing biological efficacy .

Anticancer Activity

The anticancer properties of spiro[indole-thiazolidine] compounds have been investigated in various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : The compound has shown the ability to halt cell cycle progression at specific phases.
  • Induction of Apoptosis : Increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins have been observed in treated cells.

In vitro studies using breast cancer cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value comparable to standard chemotherapeutics .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds within the spiro[indole-thiazolidine] family:

  • Study on Antimicrobial Efficacy : A series of spiro[indole-thiazolidinones] were synthesized and tested against multiple pathogens. The study concluded that halogenated derivatives exhibited superior antimicrobial properties compared to non-halogenated variants .
  • Anticancer Evaluation : A recent investigation into structurally related compounds revealed that modifications at the indole moiety significantly enhanced cytotoxicity against various cancer cell lines, reinforcing the importance of structural diversity in optimizing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.